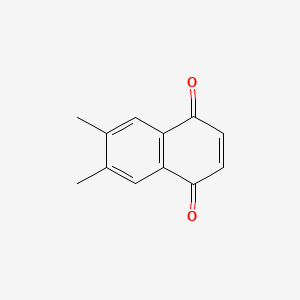

6,7-Dimethyl-1,4-naphthoquinone

Übersicht

Beschreibung

6,7-Dimethyl-1,4-naphthoquinone, also known as DMNQ, is a type of 1,4-naphthoquinone that acts as a redox-cycling agent . It typically increases intracellular superoxide and hydrogen peroxide formation . The amount of oxidative stress is proportional to the amount of DMNQ applied and can alter diverse cellular parameters, including signal transduction, mitochondrial function, and gene expression .

Synthesis Analysis

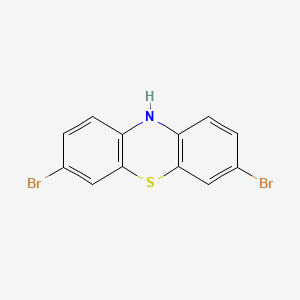

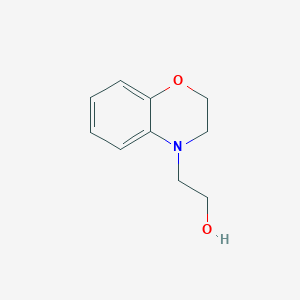

The synthesis of 1,4-naphthoquinone derivatives involves various methods. One method involves the oxidation of naphthalene compounds . Another method involves the reaction of 2,3-dichloro-1,4-naphthoquinone with different amines and thiolat .Molecular Structure Analysis

The molecular structure of 1,4-naphthoquinones, including DMNQ, is characterized by a benzene ring linearly fused to a quinone subunit . They are almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Chemical Reactions Analysis

1,4-Naphthoquinones, including DMNQ, act as strong dienophiles in Diels-Alder reactions . Their adduct with 1,3-butadiene can be prepared by two methods: long exposure of naphthoquinone in neat liquid butadiene taken in huge excess at room temperature or fast catalyzed cycloaddition at low temperature in the presence of tin (IV) chloride .Physical And Chemical Properties Analysis

1,4-Naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

6,7-Dimethyl-1,4-naphthoquinone, a derivative of naphthoquinone, is studied for its synthesis and potential as a precursor to other chemical compounds. Research by Ashnagar, Bruce, and Lloyd-Williams (1988) explored the thermal treatment of benzoquinone homologues to yield dichloro- and dibromo-naphthoquinones, which could be further alkylated. These compounds serve as key intermediaries in the synthesis of various chemically significant derivatives (Ashnagar, Bruce, & Lloyd-Williams, 1988).

Pharmacological Activities

Naphthoquinones, including derivatives like 6,7-Dimethyl-1,4-naphthoquinone, exhibit a range of pharmacological activities. Mbaveng and Kuete (2014) reviewed the chemistry and pharmacology of related compounds, noting their antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. This highlights the potential of 6,7-Dimethyl-1,4-naphthoquinone in various therapeutic applications (Mbaveng & Kuete, 2014).

Antineoplastic Potential

Research into naphthoquinones has shown promising results in the realm of antineoplastic (anti-cancer) applications. A study by Lin, Lillis, and Sartorelli (1975) demonstrated the strong antitumor activity of naphthoquinone derivatives in mice, indicating the potential use of 6,7-Dimethyl-1,4-naphthoquinone in cancer treatment research (Lin, Lillis, & Sartorelli, 1975).

Electrochemical Applications

Naphthoquinones, including 6,7-Dimethyl-1,4-naphthoquinone, are also explored for their electrochemical applications. Calabrese, Buchanan, and Wrighton (1983) synthesized derivatives used as catalysts for the electrochemical and photoelectrochemical reduction of O2 to H2O2. This indicates potential applications in energy conversion and storage (Calabrese, Buchanan, & Wrighton, 1983).

Cytotoxicity Studies

Studies have also been conducted to understand the cytotoxic nature of naphthoquinone derivatives. Miller, Rodgers, and Cohen (1986) investigated the cytotoxicity of various naphthoquinones to isolated hepatocytes, contributing to the understanding of their toxicity and safety profile, which is essential for any potential therapeutic applications (Miller, Rodgers, & Cohen, 1986).

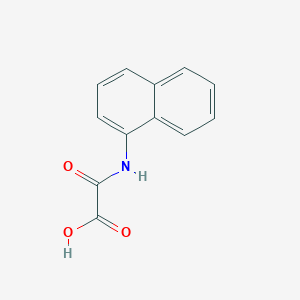

Antimicrobial Properties

Exploring the antimicrobial properties of naphthoquinone derivatives, research by Shakh et al. (2017) synthesized new heterocyclic naphthoquinone derivatives, finding them to have notable antimicrobial activity. This underscores the potential of 6,7-Dimethyl-1,4-naphthoquinone in developing new antimicrobial agents (Shakh et al., 2017).

Wirkmechanismus

The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents . They can initiate a biological redox cycle by one electron reduction leading to the formation of semiquinones, unstable intermediates that react rapidly with molecular oxygen, generating free radicals .

Safety and Hazards

Zukünftige Richtungen

Naphthoquinones, including DMNQ, are present in several families of higher plants and have been employed for the treatment of various diseases . They have ecological roles in plant–plant (allelopathy), plant–insect, and plant–microbe interactions . They are also being studied for their potential as antimalarial, antibacterial, antifungal, and anticancer agents .

Eigenschaften

IUPAC Name |

6,7-dimethylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSNCIHUBDBBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289123 | |

| Record name | 6,7-dimethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethyl-1,4-naphthoquinone | |

CAS RN |

2202-79-1 | |

| Record name | NSC59307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-dimethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-(dimethylsilylene)bis[N-methylacetamide]](/img/structure/B3049708.png)

![2-[(2,3-Dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B3049714.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide](/img/structure/B3049720.png)

![[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B3049722.png)

![tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate](/img/structure/B3049724.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B3049726.png)

![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)